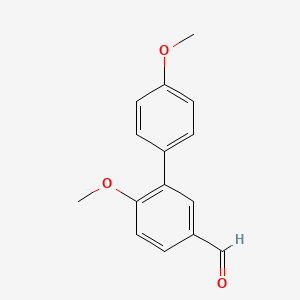

6,4'-Dimethoxybiphenyl-3-carbaldehyde

Description

Contextualization of 6,4'-Dimethoxybiphenyl-3-carbaldehyde within Diverse Chemical Scaffolds

The biphenyl (B1667301) moiety, consisting of two connected phenyl rings, is a privileged structural motif in chemistry. rsc.orgresearchgate.net It serves as a fundamental backbone in a vast array of organic compounds, from pharmaceuticals and agrochemicals to liquid crystals and organic light-emitting diodes (OLEDs). rsc.orgijsdr.orgwikipedia.org The utility of the biphenyl core is often defined by the functional groups attached to it. In the case of this compound, the molecule is functionalized with two methoxy (B1213986) groups (-OCH₃) and a carbaldehyde group (-CHO).

The aldehyde group is a versatile functional group that serves as a reactive handle for numerous chemical transformations, including the formation of Schiff bases, which are important in the synthesis of pharmaceuticals. rsc.org The methoxy groups, on the other hand, can modulate the electronic properties and solubility of the molecule, influencing its reactivity and potential biological interactions. royalsocietypublishing.org Therefore, this compound is not just a singular molecule but an exemplar of a chemical scaffold designed for versatility, combining the structural rigidity of the biphenyl core with the synthetic utility of its functional groups.

Due to a lack of publicly available experimental data for this compound, the table below presents data for a structurally related isomer, 3',4'-Dimethoxybiphenyl-3-carbaldehyde, to illustrate the typical physicochemical properties of this class of compounds.

| Property | Value | Reference |

|---|---|---|

| Compound Name | 3',4'-Dimethoxybiphenyl-3-carbaldehyde | cymitquimica.com |

| CAS Number | 676348-36-0 | cymitquimica.com |

| Molecular Formula | C₁₅H₁₄O₃ | scbt.com |

| Molecular Weight | 242.27 g/mol | cymitquimica.comscbt.com |

Significance of Biphenyl Carbaldehyde Architectures in Advanced Chemical Synthesis and Mechanistic Biological Inquiry

Biphenyl carbaldehyde architectures are significant building blocks in modern organic synthesis. The aldehyde functional group allows for their participation in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, they are key precursors in multicomponent reactions and cycloadditions, enabling the efficient construction of complex heterocyclic systems. acs.org Furthermore, these compounds are frequently used in the synthesis of pharmacologically active molecules, with derivatives showing potential as antimicrobial, anti-inflammatory, and anti-cancer agents. ijsdr.orgnih.gov

In the realm of biological inquiry, the biphenyl scaffold is recognized for its role in creating molecules that can interact with biological targets. nih.gov The specific substitution patterns on the biphenyl rings can be fine-tuned to optimize these interactions. Biphenylamide derivatives, for example, have been developed as inhibitors of specific protein functions. nih.gov The aldehyde group can be used to link the biphenyl scaffold to other molecular fragments or to probe biological mechanisms, making these architectures valuable tools in medicinal chemistry and chemical biology. rsc.orgvanderbilt.edu

Historical Trajectories and Current Research Paradigms Pertaining to Biphenyl Functionalization

The synthesis of biphenyls has a rich history, with early methods often requiring harsh conditions. The Ullmann reaction, first reported in 1901, traditionally involves the copper-promoted coupling of two aryl halides at high temperatures. wikipedia.orgorganic-chemistry.orgwikipedia.org While foundational, this method was often limited by high reaction temperatures and the need for stoichiometric amounts of copper, leading to erratic yields. wikipedia.orglscollege.ac.in

The landscape of biphenyl synthesis was revolutionized by the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has become one of the most powerful and widely used methods for forming carbon-carbon bonds between aryl groups. wikipedia.orggre.ac.ukyoutube.com This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base, offering milder reaction conditions and broader substrate scope compared to classical methods. gre.ac.ukrsc.orgresearchgate.net The synthesis of a compound like this compound would likely be approached via a Suzuki coupling of appropriate precursors.

Contemporary research focuses on even more efficient and atom-economical methods, most notably direct C-H bond activation. numberanalytics.comrsc.org This modern paradigm aims to form biphenyls by directly coupling two arenes, bypassing the need to pre-functionalize the starting materials with halides or organometallic reagents. numberanalytics.comyoutube.com These advanced strategies, often employing palladium or rhodium catalysts, allow for the selective functionalization of specific C-H bonds, representing a significant leap forward in synthetic efficiency and green chemistry. rsc.orgnih.govacs.org

| Synthesis Era | Key Reaction | Typical Conditions | Advantages/Disadvantages |

| Classical | Ullmann Reaction | High temperature (>200°C), Copper catalyst | Disadvantages: Harsh conditions, often low to moderate yields, limited substrate scope. wikipedia.orglscollege.ac.in |

| Modern | Suzuki-Miyaura Coupling | Mild temperature, Palladium catalyst, Base | Advantages: High yields, broad substrate scope, mild conditions, functional group tolerance. gre.ac.ukyoutube.com |

| Cutting-Edge | Direct C-H Activation | Transition metal catalyst (e.g., Pd, Rh) | Advantages: High atom economy, reduces pre-functionalization steps, environmentally friendly. numberanalytics.comrsc.org |

Scope and Academic Objectives of the Comprehensive Research Overview

This article provides a focused overview of the chemical compound this compound, situated within the broader context of biphenyl chemistry. The primary objective is to detail the structural significance and synthetic relevance of this class of molecules. By examining the historical evolution of biphenyl synthesis—from classical coupling reactions to modern C-H functionalization—this overview highlights the chemical principles and technological advancements that underpin contemporary organic chemistry. The discussion aims to be scientifically rigorous and informative, providing a clear perspective on the importance of biphenyl carbaldehyde architectures in both synthetic and biological sciences.

Structure

3D Structure

Properties

Molecular Formula |

C15H14O3 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

4-methoxy-3-(4-methoxyphenyl)benzaldehyde |

InChI |

InChI=1S/C15H14O3/c1-17-13-6-4-12(5-7-13)14-9-11(10-16)3-8-15(14)18-2/h3-10H,1-2H3 |

InChI Key |

PTSAGTYANNZUKP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC(=C2)C=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for the Construction of 6,4 Dimethoxybiphenyl 3 Carbaldehyde

Strategic Approaches to Biphenyl (B1667301) Core Assembly

The formation of the carbon-carbon bond linking the two phenyl rings is the cornerstone of the synthesis. Modern organometallic chemistry offers a robust toolkit for this transformation, largely supplanting classical methods that often require harsh conditions.

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-C bonds, forming the backbone of modern biaryl synthesis. oiccpress.com The Suzuki-Miyaura, Negishi, and Stille reactions are prominent examples, each utilizing a different organometallic reagent to couple with an organic electrophile, typically an aryl halide or triflate. nih.govrsc.orguwindsor.ca

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid or ester) with an organohalide. oiccpress.compreprints.org It is widely favored in both academic and industrial settings due to the stability, low toxicity, and commercial availability of the boronic acid reagents. preprints.orgwikipedia.org For the synthesis of 6,4'-Dimethoxybiphenyl-3-carbaldehyde, a plausible Suzuki-Miyaura strategy would involve coupling 4-methoxyphenylboronic acid with 5-bromo-2-methoxybenzaldehyde (B189313). The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the biphenyl product and regenerate the catalyst. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. nih.govnih.gov Organozinc compounds are generally more reactive than their organoboron counterparts, which can be advantageous but also requires stricter handling under inert conditions. nih.govuni-muenchen.de A viable Negishi route could involve the reaction of (4-methoxyphenyl)zinc chloride with 5-bromo-2-methoxybenzaldehyde, catalyzed by a palladium or nickel complex. nih.govrsc.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. nih.gov The use of specialized phosphine (B1218219) ligands like S-PHOS (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) can significantly improve reaction yields and scope. uni-muenchen.deresearchgate.net

Stille Coupling: The Stille reaction employs an organotin (organostannane) reagent. wikipedia.orgpsu.edu A key advantage of the Stille coupling is the tolerance of organostannanes to a wide variety of functional groups. uwindsor.ca However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts can be significant drawbacks. wikipedia.org The synthesis could be achieved by coupling (4-methoxyphenyl)tributylstannane with 5-bromo-2-methoxybenzaldehyde using a palladium catalyst. rsc.org The catalytic cycle follows the same fundamental steps of oxidative addition, transmetalation, and reductive elimination as other cross-coupling reactions. nih.govwikipedia.org

| Reaction | Aryl Halide / Electrophile | Organometallic Reagent | Typical Catalyst / Pre-catalyst | Typical Base |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromo-2-methoxybenzaldehyde | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Negishi Coupling | 5-Bromo-2-methoxybenzaldehyde | (4-Methoxyphenyl)zinc chloride | Pd(dba)₂, PdCl₂(PPh₃)₂ | Not always required |

| Stille Coupling | 5-Bromo-2-methoxybenzaldehyde | (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄, Pd₂(dba)₃ | Not required |

While palladium-catalyzed methods dominate the field, other strategies for biaryl formation exist. The Ullmann reaction is a classical method that involves the copper-catalyzed coupling of two aryl halide molecules, typically at high temperatures. rsc.orgnih.gov While effective for synthesizing symmetrical biphenyls, its application to unsymmetrical targets like this compound is more challenging and can lead to mixtures of homo-coupled and cross-coupled products.

Emerging strategies include direct C-H arylation, which aims to form the biaryl bond by coupling an aryl halide with a C-H bond of another aromatic ring, bypassing the need to pre-functionalize one of the coupling partners into an organometallic reagent. nih.gov This approach offers greater atom economy but often faces challenges in controlling regioselectivity.

Regioselective Introduction of Methoxy (B1213986) Substituents

The precise placement of the two methoxy groups at the 6- and 4'-positions is critical. This can be achieved either by incorporating them into the starting materials before the coupling reaction or by adding them to the biphenyl scaffold after its formation.

The most straightforward and common approach is to use starting materials that already contain the methoxy groups in the desired positions. This "pre-functionalization" strategy ensures unambiguous regiochemical outcomes. For the cross-coupling methods described above, the selection of appropriately substituted precursors directly dictates the final structure. For instance, in the Suzuki-Miyaura example, the use of 4-methoxyphenylboronic acid and 5-bromo-2-methoxybenzaldehyde ensures the methoxy groups are located at the 4'- and 6-positions, respectively, in the final product. This method leverages the vast commercial availability of substituted aromatic precursors.

| Coupling Partner 1 (Example) | Coupling Partner 2 (Example) | Resulting Methoxy Positions |

|---|---|---|

| 5-Bromo-2-methoxybenzaldehyde | 4-Methoxyphenylboronic acid | 6- and 4'- |

| 4-Bromoanisole | 2-Methoxy-5-formylphenylboronic acid | 4'- and 6- |

An alternative, though often less direct, strategy involves forming a dihydroxybiphenyl core first, followed by a double O-methylation. This could involve coupling 4-hydroxyphenylboronic acid with 5-bromo-2-hydroxybenzaldehyde to produce 6,4'-dihydroxybiphenyl-3-carbaldehyde. The subsequent methylation of the two hydroxyl groups can then be performed. This approach might be useful if the hydroxylated precursors are more accessible or if the methoxy groups interfere with the coupling reaction, though the latter is uncommon with robust methods like Suzuki coupling. Standard reagents for O-methylation include methyl iodide (MeI) or dimethyl sulfate (B86663) ((Me)₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

| Methylating Agent | Typical Base | Typical Solvent |

|---|---|---|

| Methyl iodide (MeI) | K₂CO₃, NaH | Acetone, DMF, THF |

| Dimethyl sulfate ((CH₃)₂SO₄) | K₂CO₃, NaOH | Acetone, Dichloromethane |

| Diazomethane (CH₂N₂) | None (requires care due to toxicity/explosivity) | Ether |

Site-Specific Formylation Techniques for the Carbaldehyde Moiety

The introduction of the carbaldehyde (formyl) group at the 3-position requires careful regiochemical control. Similar to the methoxy groups, this can be accomplished before or after the biphenyl core is assembled.

Pre-coupling Formylation: The most efficient strategy is to use a coupling partner that already contains the formyl group. As outlined in the Suzuki and Negishi examples (2.1.1), using 5-bromo-2-methoxybenzaldehyde or 2-methoxy-5-formylphenylboronic acid as a starting material directly installs the aldehyde in the correct position. mdpi.com This avoids potential side reactions and selectivity issues associated with formylating a more complex biphenyl system.

Post-coupling Formylation: If the synthesis begins with 6,4'-dimethoxybiphenyl, a subsequent formylation step is necessary. Several methods exist for the formylation of activated aromatic rings:

Vilsmeier-Haack Reaction: This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide, such as N,N-dimethylformamide (DMF), to introduce a formyl group. In 6,4'-dimethoxybiphenyl, the methoxy groups are ortho-, para-directing activators. The 6-methoxy group strongly activates the 3- and 5-positions. The bulky 4'-methoxyphenyl group at the 1-position would likely sterically hinder the 2-position, making the 3-position the most electronically and sterically favored site for electrophilic substitution.

Ortho-lithiation: Directed ortho-metalation can be used if a suitable directing group is present. However, for 6,4'-dimethoxybiphenyl, achieving selective lithiation at the 3-position would be challenging.

Rieche Formylation: This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid like TiCl₄ or SnCl₄. It is another effective method for electrophilic formylation of activated rings.

| Strategy | Method | Key Reagents | Rationale |

|---|---|---|---|

| Pre-coupling Formylation | Use of formylated precursor | e.g., 5-Bromo-2-methoxybenzaldehyde | Excellent regiocontrol; avoids post-coupling functionalization. |

| Post-coupling Formylation | Vilsmeier-Haack Reaction | POCl₃, DMF | Effective for electron-rich aromatics; regioselectivity guided by existing substituents. |

| Post-coupling Formylation | Rieche Formylation | Cl₂CHOCH₃, TiCl₄ | Alternative electrophilic formylation with Lewis acid catalysis. |

Direct Aromatic Formylation Methodologies (e.g., Vilsmeier-Haack, Gattermann)

Direct formylation methods introduce a carbaldehyde group onto an aromatic ring in a single step. These reactions are particularly effective on electron-rich aromatic systems, where the electron-donating groups activate the ring towards electrophilic substitution. organic-chemistry.orgwikipedia.org

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of activated aromatic compounds. wikipedia.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgchemistrysteps.com This iminium ion serves as the electrophile that attacks the electron-rich biphenyl ring. The resulting iminium intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. wikipedia.orgchemistrysteps.com For the synthesis of this compound, the starting material would be 2,4'-dimethoxybiphenyl (B1624353). The methoxy groups are electron-donating, activating the aromatic rings for electrophilic attack. The formylation is expected to occur regioselectively at the position most activated by the methoxy groups and least sterically hindered.

The Gattermann reaction is another classical method for formylating aromatic compounds. It traditionally uses hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst. Due to the hazardous nature of hydrogen cyanide, modifications such as the use of zinc cyanide or other cyanide sources have been developed. This method is generally suitable for activated aromatic rings like phenols and their ethers, making it a plausible, albeit less common, alternative for the synthesis of biphenyl aldehydes.

Organometallic Approaches and Subsequent Electrophilic Quenching

Organometallic strategies provide a powerful and often highly regioselective route to aromatic aldehydes. These methods typically involve the formation of a carbon-metal bond, followed by reaction with an electrophilic formylating agent.

One common approach is directed ortho-metalation (DoM) . This involves the deprotonation of an aromatic ring at a position ortho to a directing group using a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. semanticscholar.org In the case of a 2,4'-dimethoxybiphenyl precursor, the methoxy group at the 2-position can direct the lithiation to the adjacent C-3 position. The resulting aryllithium species is a potent nucleophile that can then be quenched with an electrophilic formyl source, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality after workup. semanticscholar.org

Alternatively, a halogen-metal exchange can be employed if a suitably halogenated precursor, such as 3-bromo-6,4'-dimethoxybiphenyl, is available. This precursor could be synthesized via Suzuki coupling. mdpi.com The aryl bromide can be readily converted into an aryllithium or Grignard reagent, which is then reacted with a formylating agent.

Suzuki-Miyaura cross-coupling represents a cornerstone of modern organic synthesis for constructing the biphenyl core itself. rsc.orgresearchgate.net A synthetic strategy could involve coupling an appropriately substituted boronic acid or ester (e.g., 2-methoxy-5-formylphenylboronic acid) with a haloarene (e.g., 4-bromoanisole) in the presence of a palladium catalyst. mdpi.com This approach builds the target molecule by forming the C-C bond between the two aromatic rings, with the aldehyde group already in place on one of the coupling partners.

Advanced Selective Oxidation Strategies

Oxidation of a pre-installed functional group offers another synthetic route. This strategy relies on the availability of a precursor where the carbon atom at the desired position is at a lower oxidation state, such as a methyl or hydroxymethyl group.

For instance, if 6,4'-dimethoxy-3-methylbiphenyl were available, it could be oxidized to the corresponding carbaldehyde. Various methods exist for the selective oxidation of benzylic methyl groups, though over-oxidation to the carboxylic acid can be a challenge.

A more controlled and common approach involves the oxidation of the corresponding benzyl (B1604629) alcohol, (6,4'-dimethoxybiphenyl-3-yl)methanol. google.com This alcohol precursor could be prepared, for example, by reduction of a corresponding carboxylic acid or ester. A wide array of reagents are available for the selective oxidation of primary benzyl alcohols to aldehydes with high efficiency, including:

Pyridinium chlorochromate (PCC)

Pyridinium dichromate (PDC)

Manganese dioxide (MnO₂)

Swern oxidation (using oxalyl chloride/DMSO)

Dess-Martin periodinane (DMP)

These modern oxidation methods are generally mild and high-yielding, minimizing the risk of over-oxidation to the carboxylic acid that can occur with harsher oxidants like potassium permanganate (B83412) or chromic acid. researchgate.net

Comparative Analysis of Synthetic Efficiencies, Methodological Yields, and Green Chemistry Principles

The choice of a synthetic route for this compound depends on factors such as precursor availability, desired scale, cost, and environmental impact. A comparative analysis highlights the trade-offs between different methodologies.

| Methodology | Typical Precursor | Key Reagents | General Yield Range | Advantages | Disadvantages |

| Vilsmeier-Haack | 2,4'-Dimethoxybiphenyl | POCl₃, DMF | Moderate to High | One-pot, cost-effective reagents | Requires activated substrate, regioselectivity issues can arise, waste from phosphorus reagents |

| Directed ortho-Metalation | 2,4'-Dimethoxybiphenyl | n-BuLi, DMF | High | Excellent regioselectivity | Requires cryogenic temperatures, strictly anhydrous conditions, pyrophoric reagents |

| Suzuki Coupling | 2-methoxy-5-formylphenylboronic acid + 4-bromoanisole | Pd catalyst, base | High to Excellent | Convergent, high functional group tolerance | Cost of palladium catalyst, potential for metal contamination in product |

| Benzylic Oxidation | (6,4'-Dimethoxybiphenyl-3-yl)methanol | PCC, DMP, MnO₂ | High to Excellent | Mild conditions, high selectivity | Requires additional steps to prepare the alcohol precursor |

Table 1: Comparative Overview of Synthetic Methodologies

From a Green Chemistry perspective, each route presents distinct considerations. nih.gov The twelve principles of green chemistry provide a framework for this analysis, emphasizing waste prevention, atom economy, and the use of safer chemicals and solvents. nih.govresearchgate.netacs.org

Atom Economy: Cross-coupling reactions like Suzuki coupling often have better atom economy than classical name reactions that use stoichiometric activating agents (e.g., POCl₃ in the Vilsmeier-Haack reaction). Oxidation reactions can also be highly atom-economical if catalytic or use environmentally benign oxidants.

Solvents and Reagents: Organometallic routes often require anhydrous ethereal solvents (e.g., THF, diethyl ether) and pyrophoric reagents (n-BuLi), posing safety and environmental hazards. nih.gov Modern catalysis, particularly for Suzuki couplings, is moving towards using greener solvents like water or solvent-free conditions, significantly improving the environmental profile. researchgate.netflinders.edu.au

Waste Generation: The Vilsmeier-Haack reaction generates significant phosphorus-containing waste. Metal-catalyzed reactions, while efficient, produce waste streams containing residual heavy metals that require careful management and remediation.

Ultimately, a Suzuki coupling approach, especially one utilizing modern, highly active catalysts in aqueous media, often represents a more favorable balance of efficiency, selectivity, and adherence to green chemistry principles for constructing complex biphenyls. researchgate.net

Innovations in Total Synthesis and Methodological Refinements of Biphenyl Carbaldehydes

The biphenyl moiety is a privileged scaffold found in numerous bioactive natural products and pharmaceuticals. researchgate.netnih.gov Consequently, the development of efficient and innovative methods for the synthesis of functionalized biphenyls, including carbaldehydes, remains an active area of research.

Recent innovations have focused on refining existing methodologies and developing novel transformations. In the realm of cross-coupling, significant progress has been made in catalyst design. Modern palladium catalysts exhibit extremely high turnover numbers, allowing for very low catalyst loadings and reactions at room temperature, which aligns with green chemistry principles of energy efficiency. rsc.org The development of ligands that enable the coupling of more challenging substrates has also broadened the scope of these reactions.

Furthermore, C-H activation has emerged as a powerful strategy for biphenyl synthesis. These methods bypass the need for pre-functionalized starting materials (like haloarenes or organometallics) by directly coupling two C-H bonds. While still a developing field, direct arylation offers a more step- and atom-economical approach to biphenyl construction, representing a significant potential refinement over traditional cross-coupling methods.

In the context of formylation, advancements include the development of milder and more selective formylating agents and catalytic systems that avoid the use of harsh or stoichiometric reagents. Flow chemistry is also being increasingly applied to hazardous reactions, such as those involving organolithium intermediates, to improve safety, control, and scalability. These methodological refinements are crucial for the efficient and sustainable total synthesis of complex molecules where biphenyl carbaldehydes serve as key building blocks. nih.gov

Chemical Reactivity, Transformation Pathways, and Derivative Chemistry of 6,4 Dimethoxybiphenyl 3 Carbaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group (-CHO) is a primary site of reactivity in 6,4'-Dimethoxybiphenyl-3-carbaldehyde, characterized by the electrophilic nature of its carbonyl carbon. This makes it susceptible to attack by a wide variety of nucleophiles and allows for a range of condensation, oxidation, and reduction reactions.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi-bond and forming a tetrahedral intermediate which is subsequently protonated to yield the alcohol product. The aldehyde in this compound is readily available for such transformations.

Common nucleophiles that participate in these reactions include organometallic reagents (like Grignard and organolithium reagents), hydrides, and cyanides. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide. These reactions are crucial for forming new carbon-carbon and carbon-heteroatom bonds. For instance, reaction with a Grignard reagent (R-MgBr) would yield a secondary alcohol.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

Aldehydes are excellent substrates for condensation reactions, which involve the combination of two molecules with the elimination of a small molecule, typically water. These reactions are pivotal for carbon-carbon bond formation and the synthesis of more complex structures.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives), catalyzed by a weak base. For this compound, this would lead to the formation of a new carbon-carbon double bond, yielding a substituted alkene.

Wittig Reaction: The Wittig reaction provides a reliable method for synthesizing alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is highly versatile and allows for the specific placement of the double bond.

Aldol (B89426) Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, followed by dehydration to give a conjugated enone. This compound can act as the electrophilic partner in a crossed aldol condensation with another carbonyl compound that can form an enolate.

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 6,4'-Dimethoxybiphenyl-3-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's solution. The oxidation of the related 6-Methoxybiphenyl-3-carbaldehyde to 6-Methoxybiphenyl-3-carboxylic acid is a known transformation .

Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, (6,4'-Dimethoxybiphenyl-3-yl)methanol. This is typically achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed for this purpose researchgate.netijcea.org.

Table 2: Oxidation and Reduction Products

| Reaction Type | Product |

|---|---|

| Oxidation | 6,4'-Dimethoxybiphenyl-3-carboxylic acid |

| Reduction | (6,4'-Dimethoxybiphenyl-3-yl)methanol |

The carbonyl group of the aldehyde reacts with primary amines and related compounds to form derivatives containing a carbon-nitrogen double bond.

Imine Formation: Reaction with a primary amine (R-NH₂) results in the formation of an imine (or Schiff base). This reaction proceeds via a nucleophilic addition to form a carbinolamine intermediate, which then dehydrates to yield the imine beilstein-journals.org.

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) produces an oxime mdpi.commdpi.com. Oximes are crystalline solids and are often used for the purification and characterization of aldehydes. The reaction can be influenced by pH mdpi.com.

Reactivity of the Biphenyl (B1667301) Core

The biphenyl core of this compound consists of two phenyl rings, each with its own set of substituents that influence its reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile masterorganicchemistry.com. The rate and position of this substitution are governed by the nature of the substituents already present on the ring makingmolecules.comuci.edulibretexts.orgyoutube.com.

Ring A (substituted with -CHO at C3 and the biphenyl link at C6):

The aldehyde group (-CHO) is a meta-director and a deactivating group due to its electron-withdrawing nature (both by induction and resonance).

The biphenyl moiety at C6 can be considered a weakly activating, ortho,para-directing group.

The combined effect suggests that electrophilic attack will be disfavored on this ring compared to the other. If substitution were to occur, the directing effects are complex. The powerful deactivating effect of the aldehyde group would likely dominate, directing an incoming electrophile to the position meta to it (C1 or C5), but steric hindrance from the adjacent biphenyl group at C6 would be significant.

Ring B (substituted with -OCH₃ at C4'):

The methoxy (B1213986) group (-OCH₃) is a strong ortho,para-director and an activating group due to its ability to donate electron density to the ring via resonance.

The biphenyl link at C1' is weakly activating and ortho,para-directing.

Therefore, Ring B is significantly more activated towards electrophilic substitution than Ring A. Incoming electrophiles will preferentially attack this ring. The methoxy group at C4' will direct substitution to the positions ortho to it (C3' and C5'). The position para to the methoxy group is occupied by the other ring.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Ring | Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|---|

| A | Aldehyde (-CHO) | C3 | Electron-withdrawing, Deactivating | Meta |

| B | Methoxy (-OCH₃) | C4' | Electron-donating, Activating | Ortho, Para |

Organometallic Activation and Further Functionalization

The chemical reactivity of this compound is significantly influenced by the presence of its aldehyde and methoxy functional groups, which can be activated by various organometallic reagents to achieve further functionalization. The aldehyde group, being an electrophilic center, is the primary site for nucleophilic attack by organometallic compounds such as Grignard reagents (R-MgX) and organolithium reagents (R-Li).

These reactions typically involve the addition of the organometallic reagent to the carbonyl carbon of the aldehyde, leading to the formation of a secondary alcohol upon aqueous workup. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, alkenyl, alkynyl, or aryl groups at this position, thereby expanding the molecular complexity of the biphenyl scaffold.

For instance, the reaction with methylmagnesium bromide would yield 1-(6,4'-dimethoxybiphenyl-3-yl)ethanol, while reaction with phenyllithium (B1222949) would produce (6,4'-dimethoxybiphenyl-3-yl)(phenyl)methanol. These transformations are fundamental in synthetic organic chemistry for creating new carbon-carbon bonds.

Beyond simple additions, the aldehyde functionality can also participate in more complex organometallic-mediated transformations. For example, Barbier-type reactions, employing a metal such as zinc, magnesium, or indium in the presence of an alkyl halide, can also be used to generate the corresponding secondary alcohol.

The methoxy groups on the biphenyl rings are generally less reactive towards common organometallic reagents. However, under harsher conditions, they can potentially undergo cleavage with strong nucleophiles or Lewis acids, which might be present in or added to the organometallic reaction mixture. This could lead to the formation of phenolic derivatives, which could then be further functionalized.

Another avenue for functionalization involves the potential for directed ortho-metalation. While the aldehyde group is a primary target, the methoxy groups, particularly the one at the 6-position, could potentially direct lithiation to the adjacent ortho position (C5) if the aldehyde is first protected. This would create a new nucleophilic site on the aromatic ring, allowing for the introduction of various electrophiles.

The following table summarizes potential functionalization pathways of this compound using organometallic reagents:

| Reagent Type | Target Functional Group | Primary Product |

| Grignard Reagent (R-MgX) | Aldehyde | Secondary Alcohol |

| Organolithium Reagent (R-Li) | Aldehyde | Secondary Alcohol |

| Organozinc Reagent (R2Zn) | Aldehyde | Secondary Alcohol |

| Strong Base (e.g., n-BuLi) with protected aldehyde | C-H bond ortho to methoxy group | Aryllithium species for further reaction |

Conformational Dynamics and Rotational Isomerism of the Biaryl Linkage

The conformational dynamics of this compound are primarily dictated by the rotation around the C-C single bond connecting the two phenyl rings (the biaryl linkage). This rotation is not entirely free due to steric hindrance between the substituents on the adjacent rings, leading to the phenomenon of atropisomerism, where rotational isomers (rotamers) can be stable enough to be isolated.

The barrier to rotation in biphenyl systems is influenced by the size and nature of the substituents at the ortho positions (positions 2, 6, 2', and 6'). In the case of this compound, the methoxy group at the 6-position is the most significant contributor to the rotational barrier. The aldehyde group at the 3-position and the methoxy group at the 4'-position have a less direct, but still influential, electronic effect on the molecule's conformation.

Studies on substituted biphenyls have shown that the energy barrier to rotation can vary significantly. For unsubstituted biphenyl, the rotational barrier is quite low, allowing for rapid interconversion of conformers at room temperature. researchgate.net However, the introduction of even a single ortho-substituent can substantially increase this barrier. researchgate.net For instance, the rotational barrier in 4,4'-dimethoxybiphenyl has been a subject of interest, with studies suggesting that the barrier to rotation about the central C-C bond is significant. acs.org

The presence of the methoxy group at the 6-position in this compound introduces steric repulsion with the hydrogen atom at the 2'-position of the other ring. This steric clash is minimized when the two rings are not coplanar. The most stable conformation is expected to be a twisted arrangement where the dihedral angle between the two phenyl rings is significantly different from 0° (planar) or 90° (perpendicular).

The rotational barrier can be experimentally determined using techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy, which measures the rate of interconversion between different conformations. Theoretical calculations, such as density functional theory (DFT), are also powerful tools for estimating rotational barriers and predicting the most stable conformations. biomedres.us

The following table presents a comparison of calculated rotational energy barriers for biphenyl and related substituted derivatives, providing an estimation of the energy landscape for this compound.

| Compound | Substituents | Calculated Rotational Barrier (kcal/mol) | Reference |

| Biphenyl | None | ~1.5 - 2.0 | researchgate.net |

| 2-Methylbiphenyl | One ortho-methyl group | 7-10 | researchgate.net |

| 2,2'-Dimethylbiphenyl | Two ortho-methyl groups | ~15 | researchgate.net |

| 4,4'-Dimethoxybiphenyl | Two para-methoxy groups | ~1 (torsional oscillation) | acs.org |

Based on these data, the rotational barrier for this compound is expected to be significant due to the ortho-methoxy group, likely falling in a range that would allow for the existence of distinct, albeit potentially interconverting, rotamers at or below room temperature.

Catalytic Transformations Utilizing this compound as a Substrate or Ligand Precursor

The structure of this compound, featuring a biphenyl core with strategically placed functional groups, makes it a valuable molecule in the context of catalytic transformations, both as a potential substrate and as a precursor for the synthesis of specialized ligands.

As a substrate, the aldehyde functionality is a key reactive handle for a variety of catalytic reactions. For instance, it can undergo catalytic hydrogenation to the corresponding primary alcohol, 1-(6,4'-dimethoxybiphenyl-3-yl)methanol, using catalysts such as palladium on carbon (Pd/C) or Raney nickel. Conversely, catalytic oxidation would convert the aldehyde to 6,4'-dimethoxybiphenyl-3-carboxylic acid.

The aldehyde can also participate in catalytic C-C bond-forming reactions. For example, it can be a substrate in catalytic aldol reactions or Wittig-type reactions, where the biphenyl moiety would be incorporated into a larger molecular framework. Furthermore, the aldehyde could be a coupling partner in reductive amination reactions to synthesize secondary or tertiary amines.

More significantly, this compound serves as an excellent precursor for the synthesis of phosphine (B1218219), amine, or Schiff base ligands, which are crucial in homogeneous catalysis. The aldehyde group can be readily converted into other functionalities that can coordinate to a metal center.

For example, condensation of the aldehyde with a primary amine (R-NH2) yields a Schiff base (imine), which can act as a bidentate or polydentate ligand for various transition metals. The electronic and steric properties of the resulting ligand can be fine-tuned by varying the 'R' group of the amine. Such ligands have found applications in a wide range of catalytic reactions, including polymerization, oxidation, and asymmetric synthesis.

Furthermore, the aldehyde can be reduced to a hydroxymethyl group, which can then be converted to a chloromethyl group and subsequently reacted with a phosphine to generate a phosphine ligand. Biphenyl-based phosphine ligands are a well-established class of ligands in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, due to their ability to promote high catalytic activity.

The following table outlines potential catalytic applications involving this compound:

| Role of Compound | Catalytic Transformation | Potential Product/Application |

| Substrate | Catalytic Hydrogenation | 6,4'-Dimethoxybiphenyl-3-methanol |

| Substrate | Catalytic Oxidation | 6,4'-Dimethoxybiphenyl-3-carboxylic acid |

| Ligand Precursor | Condensation with amines | Schiff base ligands for catalysis |

| Ligand Precursor | Multi-step synthesis | Biphenyl-based phosphine ligands for cross-coupling |

The versatility of this compound as both a reactive substrate and a precursor to valuable ligands underscores its importance in the development of new catalytic methodologies and the synthesis of complex molecules.

Advanced Applications of 6,4 Dimethoxybiphenyl 3 Carbaldehyde in Molecular Design and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the aldehyde group, combined with the stable and sterically defined biphenyl (B1667301) core, makes 6,4'-Dimethoxybiphenyl-3-carbaldehyde a valuable intermediate in multi-step organic synthesis. Its structure allows for the precise introduction of the dimethoxybiphenyl moiety into larger, more complex molecular frameworks.

The aldehyde functionality of this compound serves as a versatile handle for the construction of a wide array of heterocyclic systems. The reactivity of aldehydes with various carbon and nitrogen nucleophiles is a cornerstone of heterocyclic synthesis. eurjchem.com This compound can participate in condensation reactions followed by cyclization to yield heterocycles where the biphenyl unit is a key substituent, influencing the final molecule's properties.

For instance, aldehydes are common precursors in multicomponent reactions, which allow for the rapid assembly of complex molecular diversity from simple starting materials. nih.gov The reaction of this compound with bifunctional nucleophiles can lead to the formation of fused heterocyclic systems. eurjchem.com These reactions typically proceed through an initial condensation at the aldehyde group, followed by an intramolecular nucleophilic attack to form the new ring.

| Heterocyclic System | Synthetic Approach | Role of Aldehyde Group |

| Pyrimidines | Multicomponent reactions (e.g., Biginelli-type reactions) | Electrophilic component for condensation with urea (B33335) and an active methylene (B1212753) compound. |

| Pyrazoles | Condensation with hydrazine (B178648) derivatives | Forms a hydrazone intermediate which then cyclizes. |

| Chromenes | Condensation with active methylene compounds (e.g., phenols, resorcinols) | Participates in reactions like the synthesis of Cannabichromene (CBC), forming the pyran ring. google.com |

| Indoles | Fischer indole (B1671886) synthesis variants | Reacts with arylhydrazines to form a key hydrazone intermediate. |

| Quinolines | Friedländer annulation | Condenses with a 2-aminoaryl ketone or aldehyde to build the quinoline (B57606) core. |

The synthesis of polycyclic and fused-ring systems often relies on building blocks that can undergo annulation reactions. This compound is well-suited for this purpose. A notable example of a similar transformation is the synthesis of certain cannabinoids, where an aldehyde condenses with a substituted resorcinol (B1680541) to form the dibenzopyran core, a fused three-ring system. google.comgoogle.com In this type of reaction, the aldehyde group of a molecule like this compound would react with a nucleophilic partner, and subsequent intramolecular cyclization, often acid-catalyzed, would forge the new ring. The biphenyl moiety itself constitutes a polycyclic aromatic system, and its incorporation into a fused-ring architecture can significantly impact the resulting molecule's conformational rigidity and electronic properties.

Macrocyclic and supramolecular chemistry focuses on the design of large, structured molecular assemblies. frontiersin.org The defined geometry and rigidity of the biphenyl unit make this compound an excellent candidate for constructing these architectures. nih.gov The aldehyde groups can be used as reactive sites to link multiple biphenyl units together, forming large rings or cages.

A prominent strategy involves the Suzuki coupling of boronic acids with halogenated precursors to create larger scaffolds, which can then be cyclized. For example, related building blocks like 2-methoxy-5-(pinacolboronato)benzaldehyde have been used in Suzuki coupling reactions with tris(4-bromophenyl)amine (B153671) to create large, tripodal molecules. mdpi.com These tripod structures are direct precursors for even more complex supramolecular systems like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). mdpi.com Similarly, this compound could be incorporated into such schemes, with the aldehyde groups serving as points for cyclization or polymerization.

| Supramolecular Structure | Synthetic Strategy | Role of this compound |

| Macrocycles | Condensation reactions (e.g., with diamines to form macrocyclic imines) | Provides a rigid, angled building block. The aldehyde is the site of linkage. |

| Catenanes/Rotaxanes | Template-directed synthesis | Component of the macrocyclic ring or the linear "thread" component. |

| Covalent Organic Frameworks (COFs) | Polymerization of rigid monomers | Acts as a triangular or linear linker unit after conversion to a suitable derivative. |

| Metal-Organic Frameworks (MOFs) | Coordination of metal ions with organic linkers | Precursor to a multitopic ligand after functional group transformation of the aldehyde. |

Exploration in the Development of Functional Organic Materials (Precursor-based Investigations)

The conjugated π-system of the biphenyl core in this compound makes it an attractive precursor for functional organic materials. The electronic properties of such materials can be tuned by substituents; the electron-donating methoxy (B1213986) groups in this molecule would influence the HOMO-LUMO energy levels, which is critical for applications in organic electronics.

This compound can serve as a precursor for:

Organic Light-Emitting Diodes (OLEDs): The dimethoxybiphenyl unit can be incorporated into larger conjugated molecules or polymers that function as emissive or charge-transport layers.

Liquid Crystals: Biphenyl derivatives are a classic core structure for liquid crystalline materials due to their rigid, rod-like shape. The aldehyde allows for the attachment of various terminal groups to induce and modify liquid crystal phases.

Molecular Switches: The aldehyde group can be converted into a functional group, such as an azomethine, that can undergo reversible isomerization (e.g., photo- or electrochemically), leading to materials with switchable properties.

Framework Materials: As mentioned, it is a building block for porous materials like MOFs and COFs, which have applications in gas storage, separation, and catalysis. mdpi.com

Use in the Generation of Chemical Probes and Labeling Reagents

Chemical probes are essential tools for studying biological systems. sigmaaldrich.com The aldehyde group is a valuable reactive handle for bioconjugation because it can react selectively with specific functional groups found in biomolecules. thermofisher.com

This compound can be used to generate:

Fluorescent Probes: While the biphenyl core itself has some fluorescent properties, the aldehyde group allows for the attachment of dedicated fluorophores. Alternatively, the biphenyl unit itself can act as the fluorescent reporter group. The probe can then be attached to a target molecule.

Bioconjugation Reagents: The aldehyde reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a Schiff base. This covalent linkage can be stabilized by subsequent reduction. This allows for the specific labeling of proteins for visualization or purification.

Biochemical Assay Probes: Aldehyde-containing compounds are utilized as probes in various biochemical assays, for example, to study enzyme mechanisms where the aldehyde can interact with the active site.

The utility of aldehydes in this context is well-established. For example, reagents like ATTO-TAG CBQCA are used for the ultrasensitive detection of primary amines in peptides and proteins. thermofisher.com this compound provides a scaffold that combines this reactive functionality with the specific steric and electronic properties of the dimethoxybiphenyl core.

Mechanistic Investigations into the Biological Relevance of 6,4 Dimethoxybiphenyl 3 Carbaldehyde and Its Derivatives Non Clinical Focus

In Vitro Biological Activity Profiling and Screening Methodologies

The biphenyl (B1667301) core is a recognized "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets. The addition of methoxy (B1213986) and carbaldehyde groups modifies its electronic and steric properties, paving the way for diverse biological activities.

Derivatives containing the dimethoxybiphenyl scaffold have been investigated for their ability to modulate various enzymes. The aldehyde functional group can also play a crucial role, often acting as a reactive site for forming covalent or non-covalent interactions within an enzyme's active site.

Substituted biphenyl compounds have shown significant potential as enzyme inhibitors. For instance, derivatives of o-(biphenyl-3-ylmethoxy)nitrophenyl have been designed as potent inhibitors of the programmed cell death protein 1 (PD-1)/PD-ligand 1 (PD-L1) interaction, with IC50 values in the nanomolar range. nih.gov Similarly, methoxy-substituted benzophenanthridinone derivatives have demonstrated inhibitory activity against DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1), enzymes critical for DNA replication and repair. nih.gov The inhibitory potential of methoxyphenyl structures has also been observed against mammalian 15-lipoxygenases (ALOX15), where they can act as allosteric inhibitors. mdpi.com

The carbaldehyde group itself is a substrate for various enzymatic reactions, such as oxidation by aldehyde dehydrogenases or reduction by alcohol oxidases, suggesting that 6,4'-Dimethoxybiphenyl-3-carbaldehyde could be a substrate or inhibitor for enzymes involved in aldehyde metabolism. nih.gov

Table 1: Enzyme Inhibition by Biphenyl and Methoxy-Substituted Analogues This table is interactive. Click on the headers to sort.

| Compound Class | Target Enzyme(s) | Observed Activity | Reference |

|---|---|---|---|

| o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives | PD-1/PD-L1 | Potent inhibition (IC50 = 2.7 to 87.4 nM) | nih.gov |

| Methoxy-Substituted Benzophenanthridinones | TOP1, TDP1 | Dual inhibition (TDP1 IC50 ≈ 15-19 µM) | nih.gov |

| 5-(4-Methoxyphenyl)-1H-indole Derivatives | ALOX15 | Substrate-specific allosteric inhibition | mdpi.com |

The biphenyl framework is well-suited for insertion into receptor binding pockets. The two phenyl rings can adopt a twisted conformation, allowing them to engage with different sub-pockets of a receptor.

Studies on biphenyl derivatives have revealed their capacity to act as receptor antagonists and degraders. For example, certain biphenyl compounds are effective androgen receptor (AR) degraders, showing promise in overcoming resistance to standard AR antagonists. nih.gov The dimethoxyphenyl motif is also a key component in ligands for serotonin receptors; analogues of 1-(2,5-dimethoxyphenyl)isopropylamine bind with high affinity to human 5-HT2A and 5-HT2B receptors. nih.gov Furthermore, biphenyl proteomimetic compounds have been specifically designed to inhibit the binding of coactivators to the estrogen receptor-alpha (ERα), demonstrating a mechanism that does not involve the conventional ligand-binding site. nih.gov

Table 2: Receptor Interactions of Biphenyl Structural Analogues This table is interactive. Click on the headers to sort.

| Compound Class | Target Receptor | Interaction Type | Reference |

|---|---|---|---|

| Biphenyl Derivatives | Androgen Receptor (AR) | Antagonist and Degrader | nih.gov |

| Biphenyl Proteomimetics | Estrogen Receptor-alpha (ERα) | Coactivator Binding Inhibitor | nih.gov |

| 2,5-Dimethoxyphenyl Isopropylamine Analogues | 5-HT2A and 5-HT2B Serotonin Receptors | Agonist / Antagonist | nih.gov |

The interaction of biphenyl derivatives with enzymes and receptors can lead to the perturbation of cellular pathways. In non-human cell models, these compounds have demonstrated a range of effects. For example, a potent o-(biphenyl-3-ylmethoxy)nitrophenyl derivative exhibited significant anticancer efficacy in a Lewis lung carcinoma (LLC)-bearing allograft mouse model, effectively counteracting PD-1-induced immunosuppression in the tumor microenvironment. nih.gov

While not a direct biphenyl analogue, 1-carbaldehyde-3,4-dimethoxyxanthone, which shares the dimethoxy carbaldehyde feature, was shown to moderately inhibit nitric oxide production by murine RAW 264.7 macrophages, suggesting a potential role in modulating inflammatory pathways. nih.gov Studies on the differential effects of metabolic inhibitors on rodent and human cell lines have shown that the response can be highly cell-line dependent. For instance, 3-aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, suppressed the repair of potentially lethal damage in CHO (Chinese Hamster Ovary) cells but had no effect in human diploid fibroblasts, highlighting the complexity of translating findings across different cell systems. nih.gov

Structure-Activity Relationship (SAR) Analysis at the Molecular and Receptor Level

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For biphenyl derivatives, SAR analyses have provided key insights into how structural modifications influence potency and selectivity.

Key principles from SAR studies on related compounds include:

Substitution on Phenyl Rings: In a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, the introduction of small alkyl groups or halogens at the para-position of the phenyl ring slightly enhanced activity against chitin synthesis, whereas bulky groups like t-Bu or electron-withdrawing groups like NO2 drastically decreased it. nih.gov This suggests that both steric and electronic factors are critical.

Lipophilicity: For a series of tropane analogues that bind to the dopamine transporter, increased lipophilicity at a specific position was found to enhance both binding affinity and dopamine uptake inhibition potency. researchgate.net The positioning of lipophilic groups can be guided by structural information of the target to maximize hydrophobic interactions. youtube.com

Molecular Geometry: The relative orientation of the phenyl rings and the nature of the linker between them are crucial. In o-(biphenyl-3-ylmethoxy)nitrophenyl inhibitors of PD-1/PD-L1, the biphenylmethoxy group is essential for activity, with modifications to this core significantly impacting potency. nih.gov The geometry of (thio)semicarbazide derivatives, including the planarity of different parts of the molecule, was found to be important for their biological activity. mdpi.com

These findings indicate that the specific placement of the methoxy groups (6 and 4'-positions) and the carbaldehyde (3-position) on the this compound scaffold would precisely dictate its interaction with biological targets, and slight modifications could lead to significant changes in activity.

Elucidation of Potential Molecular Mechanisms of Action (without therapeutic claims)

Understanding the molecular mechanism of a compound involves detailing its interactions with biological targets at an atomic level. Computational methods are invaluable tools for this purpose.

Computational studies can predict how this compound and its derivatives might bind to target proteins and the stability of these interactions over time.

Molecular Docking: Docking studies are used to predict the preferred orientation of a ligand when bound to a target. For a related compound, 3-Hydroxy-4-methoxybenzaldehyde, docking investigations were used to identify its binding energy and mode of interaction with a target protein. Virtual screening followed by molecular docking has successfully identified novel core structures as potential inhibitors for enzymes like aspartate semialdehyde dehydrogenase. nih.gov Such studies could reveal how the dimethoxybiphenyl core of the title compound fits into a binding site, with the methoxy groups potentially forming hydrogen bonds or hydrophobic interactions and the aldehyde group acting as a hydrogen bond acceptor.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex. nih.gov Simulations of biphenyl-containing peptides with model cell membranes have shown that the biphenylalanine residue plays a key role by anchoring the peptide to the membrane. nih.gov MD simulations have also been employed to understand the formation of biphenyl-based carbon nanomembranes beilstein-journals.org and to rationalize the allosteric inhibition of enzymes like ALOX15 by methoxyphenyl-containing ligands. mdpi.com For this compound, MD simulations could predict the stability of its binding pose, conformational changes in the target protein upon binding, and the role of water molecules in mediating the interaction. researchgate.net

Identification of Putative Biomolecular Interactions

Direct mechanistic studies elucidating the specific biomolecular interactions of this compound are not extensively documented in publicly available research. However, based on its structural features—a biphenyl scaffold with methoxy and carbaldehyde functional groups—we can infer potential interactions by examining studies on analogous compounds. The biphenyl core provides a semi-rigid backbone that can engage in hydrophobic and π-stacking interactions within protein binding pockets. The spatial arrangement of the two phenyl rings is a critical determinant for fitting into specific receptor sites.

The aldehyde group is a key functional moiety that can participate in several types of biomolecular interactions. It is a well-known electrophile and can form reversible covalent bonds (Schiff bases) with primary amino groups, such as the lysine (B10760008) residues present in the active sites of many enzymes. This type of interaction is a common mechanism for enzyme inhibition. For instance, studies on various benzaldehyde derivatives have highlighted the importance of the aldehyde functionality for their biological activity, including their role as enzyme inhibitors.

Research on structurally related benzyloxybenzaldehyde derivatives has shown that the presence and positioning of methoxy groups can favor binding to specific enzymes, such as aldehyde dehydrogenases (ALDH), by establishing hydrophobic contacts within the binding pocket. For example, a methoxy linker in some benzyloxybenzaldehyde derivatives has been shown to promote hydrophobic interactions with leucine residues in the active site of ALDH1A3. While this compound has a direct biphenyl linkage rather than a methoxy linker, the principle of methoxy groups contributing to hydrophobic interactions remains relevant.

The following table summarizes the potential biomolecular interactions of this compound based on its functional groups and data from related compounds.

| Functional Group | Potential Biomolecular Interaction | Interacting Residues (Examples) |

| Biphenyl Scaffold | Hydrophobic Interactions, π-Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| 3-Carbaldehyde | Schiff Base Formation (covalent), Hydrogen Bonding (acceptor) | Lysine, Arginine, Serine, Threonine |

| 4'-Methoxy Group | Hydrogen Bonding (acceptor), Hydrophobic Interactions | Serine, Threonine, Leucine, Isoleucine |

| 6-Methoxy Group | Steric Influence on Conformation, Potential for Hydrogen Bonding | Various |

Utility as a Precursor in the Rational Design of Novel Bioactive Scaffolds

The chemical architecture of this compound makes it a valuable starting material, or precursor, for the rational design and synthesis of novel bioactive scaffolds. The aldehyde group is a versatile functional handle that can be readily transformed into a wide array of other functionalities, allowing for the systematic exploration of chemical space and the optimization of biological activity.

One of the most common applications of an aldehyde group in medicinal chemistry is its use in reductive amination reactions to synthesize substituted amines. By reacting this compound with various primary or secondary amines, a diverse library of biphenyl-based amine derivatives can be generated. These derivatives can be screened for a wide range of biological activities, as the introduction of different amine moieties can significantly modulate the compound's physicochemical properties and its affinity for various biological targets.

The aldehyde can also be oxidized to a carboxylic acid, providing a different attachment point for further derivatization, such as the formation of amides or esters. These derivatives are prevalent in many classes of therapeutic agents. Conversely, reduction of the aldehyde yields a primary alcohol, which can be used in ether or ester synthesis.

Furthermore, the aldehyde group can participate in various carbon-carbon bond-forming reactions, such as the Wittig reaction to form alkenes, or aldol (B89426) and similar condensation reactions to build more complex molecular architectures. These reactions allow for the extension of the biphenyl scaffold and the introduction of new pharmacophoric features. For instance, the synthesis of 3,4,5-trimethoxyphenyl acrylamides as potential antinarcotic agents has been achieved through a Wittig reaction followed by a coupling reaction involving a cinnamic acid intermediate. A similar strategy could be employed starting from this compound.

The biphenyl core itself is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its ability to be functionalized at various positions on both rings allows for fine-tuning of its steric and electronic properties to achieve desired biological effects. The dimethoxy substitution pattern on this compound provides a specific starting point for creating derivatives with potentially unique biological profiles. The development of polymers from 3,3'-dimethoxybiphenyl-4,4'-diamine highlights how substituted biphenyls can serve as monomers for larger, functional materials with biological applications.

The table below outlines some of the potential synthetic transformations of this compound and the resulting classes of compounds that can be explored for biological activity.

| Synthetic Transformation | Reagents/Conditions (Examples) | Resulting Functional Group/Scaffold | Potential Biological Relevance |

| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Substituted Amine | Neurological, Antimicrobial, Anticancer Agents |

| Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid | Anti-inflammatory, Cardiovascular Agents |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | Various, as intermediate for esters/ethers |

| Wittig Reaction | Phosphonium Ylide | Alkene | Antineoplastic, Antiviral Agents |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound, Base | α,β-Unsaturated Carbonyl | Enzyme Inhibitors, Antimicrobial Agents |

| Schiff Base Formation | Primary Amine | Imine | Antimicrobial, Anticancer, Anticonvulsant Agents |

Theoretical and Computational Chemistry Studies on 6,4 Dimethoxybiphenyl 3 Carbaldehyde

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of molecules. nih.govresearchgate.net For 6,4'-Dimethoxybiphenyl-3-carbaldehyde, methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) can be employed to optimize the molecular geometry and compute a wide range of electronic descriptors. researchgate.netresearchgate.net These calculations provide a detailed picture of electron distribution and bonding, which are crucial for understanding the molecule's stability and chemical behavior. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnumberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted phenyl ring, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO would likely be distributed over the carbaldehyde-substituted phenyl ring, the electron-withdrawing group. Theoretical calculations would yield specific energy values for these orbitals, allowing for the prediction of the compound's reactivity in various chemical reactions. researchgate.net

Table 1: Representative FMO Properties for Biphenyl (B1667301) Derivatives This table presents typical data obtained from DFT calculations on compounds structurally similar to this compound. The values are for illustrative purposes.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.8 to -6.2 | Electron-donating capability |

| LUMO Energy | -1.9 to -2.3 | Electron-accepting capability |

The distribution of electron density within a molecule governs its electrostatic interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the molecule's surface. nih.govbhu.ac.in In an MEP map, regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov

In this compound, the MEP map would predictably show significant negative potential around the oxygen atoms of the carbonyl group and the two methoxy (B1213986) groups due to the high electronegativity of oxygen. bhu.ac.in Positive potential would be concentrated around the hydrogen atoms, particularly the aldehyde proton. This information is invaluable for predicting how the molecule will interact with other polar molecules, ions, or biological receptors. nih.gov Mulliken atomic charge analysis further quantifies this distribution by assigning partial charges to each atom, providing a numerical basis for understanding the molecule's polarity and dipole moment. bhu.ac.in

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule, including its various possible conformations, is critical to its function and reactivity. For biphenyl derivatives, a key structural feature is the dihedral angle between the two aromatic rings. Conformational analysis, through the mapping of the Potential Energy Surface (PES), is used to identify the most stable arrangements (conformers) and the energy barriers for rotation between them. researchgate.netnih.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. pku.edu.cn By modeling the transformation from reactants to products, researchers can identify intermediates and, crucially, the transition state (TS) structures that represent the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. nih.gov

For this compound, theoretical studies could investigate various reactions, such as the oxidation of the aldehyde to a carboxylic acid, electrophilic aromatic substitution, or its participation in coupling reactions like the Suzuki-Miyaura reaction. nih.gov For instance, a study on the formation of veratraldehyde (3,4-dimethoxybenzaldehyde), a similar compound, used DFT to characterize the reaction pathway, including radical formation, water addition, and transition states. researchgate.netnih.govnih.gov Similar computational approaches could map the energy profiles for reactions involving this compound, providing insights into reaction feasibility, kinetics, and the origins of product selectivity. pku.edu.cn

Predictive Modeling of Molecular Interactions and Recognition

Understanding how a molecule interacts with other molecules, such as a host in a supramolecular complex or a protein in a biological system, is crucial for applications in materials science and drug design. Predictive modeling techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are used for this purpose. chemrxiv.orgnih.gov

Molecular docking simulations can predict the preferred binding orientation and affinity of this compound within the active site of a target protein. nih.gov The simulation calculates a docking score, which estimates the binding free energy, with more negative scores indicating stronger interactions. nih.gov These interactions are guided by the molecule's shape, size, and electronic properties, such as the electrostatic potential and hydrogen bonding capabilities of the carbonyl and methoxy groups. QSAR models use statistical methods to correlate calculated molecular descriptors with observed biological activity, enabling the prediction of a compound's potency. chemrxiv.orgnih.gov

Table 2: Example of Molecular Docking Results This table shows hypothetical docking scores for this compound against a representative protein target to illustrate the type of data generated.

| Protein Target | Binding Site | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Tyrosinase | Active Site | -7.5 | HIS263, VAL283 |

Theoretical Basis for Spectroscopic Feature Interpretation and Structural Elucidation

Computational methods provide a powerful means to aid in the interpretation of experimental spectroscopic data. By calculating theoretical spectra, researchers can compare them with experimental results to confirm the structure of a synthesized compound and assign specific spectral features to molecular motions or electronic transitions. researchgate.netresearchgate.net

For this compound, DFT calculations can predict vibrational frequencies corresponding to peaks in its Infrared (IR) and Raman spectra. nih.gov For example, the characteristic stretching frequency of the C=O bond in the carbaldehyde group can be calculated and compared to the experimental value. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions responsible for absorption bands in the UV-Visible spectrum. researchgate.net Furthermore, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can assist in the assignment of complex ¹H and ¹³C NMR spectra, providing a robust method for structural elucidation. researchgate.net

Future Research Directions, Unaddressed Challenges, and Emerging Opportunities for 6,4 Dimethoxybiphenyl 3 Carbaldehyde

Development of Innovative and Sustainable Synthetic Routes

The synthesis of biphenyl (B1667301) scaffolds is a cornerstone of modern organic chemistry, with numerous methods developed over the past century. rsc.org Traditional methods like the Ullmann reaction have been widely used for creating symmetrical and unsymmetrical biaryls. vanderbilt.edu However, the focus is increasingly shifting towards more sustainable and efficient methodologies. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable for their versatility and functional group tolerance. rsc.orgresearchgate.net

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of 6,4'-Dimethoxybiphenyl-3-carbaldehyde is largely dictated by its functional groups: the two methoxy (B1213986) groups and the carbaldehyde (aldehyde) group. The aldehyde is a versatile handle for a wide range of chemical transformations, including oxidation, reduction, and the formation of imines and other carbon-nitrogen double bonds. rsc.org The methoxy groups, being electron-donating, influence the electronic properties of the biphenyl system and can direct further electrophilic aromatic substitution reactions.

Future investigations should aim to uncover novel reactivity patterns. This could involve exploring the potential for intramolecular reactions, where the aldehyde group interacts with one of the aromatic rings to form new cyclic structures. The development of new catalytic systems could also unlock previously inaccessible transformations of the biphenyl core. For instance, C-H activation methodologies could allow for the direct functionalization of the aromatic rings, bypassing the need for pre-functionalized starting materials. rsc.org Understanding the interplay between the electronic effects of the substituents and the reactivity of the molecule will be crucial for designing new synthetic applications.

Integration into Advanced Functional Materials and Optoelectronic Systems

Biphenyl derivatives are integral components in the development of advanced functional materials due to their rigid structure and unique electronic properties. rsc.orgroyalsocietypublishing.org They are often found in liquid crystals, organic light-emitting diodes (OLEDs), and other optoelectronic devices. vanderbilt.eduroyalsocietypublishing.orgnih.gov The specific substitution pattern of this compound, with its electron-donating methoxy groups and electron-withdrawing aldehyde, suggests potential for interesting photophysical properties.

Future research should focus on incorporating this molecule into novel material architectures. For example, it could serve as a building block for polymers or dendrimers with tailored electronic and optical properties. The aldehyde functionality provides a convenient point for polymerization or for attachment to other molecular scaffolds. rsc.org Investigations into the liquid crystalline behavior of derivatives of this compound could lead to new display technologies. vanderbilt.edunih.gov Furthermore, its potential as a component in organic semiconductors or as a sensitizer in solar cells warrants exploration. royalsocietypublishing.org The influence of the substitution pattern on the electronic and photophysical properties of biphenyl molecules is a key area of study for their application in nanoelectronics. researchgate.net

Computational-Aided Design and Virtual Screening for Novel Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. mdpi.comyoutube.com For this compound, computational methods can be employed to predict its electronic structure, reactivity, and potential biological activity. researchgate.net

Future research will heavily rely on computational-aided design and virtual screening to identify new applications for this compound and its derivatives. nih.gov By creating virtual libraries of related structures and screening them against biological targets or for desired material properties, researchers can prioritize synthetic efforts and accelerate the discovery process. mdpi.comyoutube.com For instance, virtual screening could identify potential protein targets for which derivatives of this compound might act as inhibitors. mdpi.comnih.gov Molecular docking studies can predict the binding modes of these compounds within the active sites of enzymes, providing insights for the design of more potent and selective inhibitors. researchgate.net Computational studies can also be used to predict the optical and electronic properties of new materials based on this biphenyl scaffold, guiding the synthesis of next-generation functional materials. semanticscholar.org

Challenges in Scalable Production and Derivatization for Specialized Research